molecular formula C13H15N5O2 B14495076 m-Phenylenediamine, 4-((m-aminophenyl)azo)-, monoformate CAS No. 65122-45-4

m-Phenylenediamine, 4-((m-aminophenyl)azo)-, monoformate

Cat. No.: B14495076
CAS No.: 65122-45-4
M. Wt: 273.29 g/mol
InChI Key: UNCAXTVLEOJEQX-UHFFFAOYSA-N
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Description

Formic acid, compd with 4-((3-aminophenyl)azo)-1,3-benzenediamine (1:1) is a complex organic compound that combines formic acid with an azo compound This compound is notable for its unique structure, which includes an azo group (-N=N-) linking two aromatic rings, one of which is substituted with an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of formic acid, compd. with 4-((3-aminophenyl)azo)-1,3-benzenediamine typically involves the diazotization of 3-aminophenylamine followed by coupling with 1,3-benzenediamine. The reaction is carried out under acidic conditions to facilitate the formation of the azo bond. The resulting product is then treated with formic acid to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale diazotization and coupling reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure product. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Formic acid, compd. with 4-((3-aminophenyl)azo)-1,3-benzenediamine undergoes various chemical reactions, including:

    Oxidation: The azo group can be oxidized to form nitro compounds.

    Reduction: The azo group can be reduced to form hydrazo compounds.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Electrophilic reagents like halogens or sulfonic acids are employed under acidic or basic conditions.

Major Products

    Oxidation: Nitro derivatives of the aromatic rings.

    Reduction: Hydrazo derivatives.

    Substitution: Halogenated or sulfonated aromatic compounds.

Scientific Research Applications

Formic acid, compd. with 4-((3-aminophenyl)azo)-1,3-benzenediamine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Investigated for its potential as a biological stain or dye due to its azo group.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other colorants.

Mechanism of Action

The mechanism of action of formic acid, compd. with 4-((3-aminophenyl)azo)-1,3-benzenediamine involves its interaction with molecular targets such as enzymes and receptors. The azo group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Azobenzene: Another azo compound with similar structural features but different substituents.

    4-((3-aminophenyl)azo)benzenesulfonic acid: A sulfonated derivative with different solubility and reactivity.

    1,3-benzenediamine derivatives: Compounds with similar aromatic amine structures but lacking the azo group.

Uniqueness

Formic acid, compd. with 4-((3-aminophenyl)azo)-1,3-benzenediamine is unique due to its combination of formic acid and an azo compound, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

CAS No.

65122-45-4

Molecular Formula

C13H15N5O2

Molecular Weight

273.29 g/mol

IUPAC Name

4-[(3-aminophenyl)diazenyl]benzene-1,3-diamine;formic acid

InChI

InChI=1S/C12H13N5.CH2O2/c13-8-2-1-3-10(6-8)16-17-12-5-4-9(14)7-11(12)15;2-1-3/h1-7H,13-15H2;1H,(H,2,3)

InChI Key

UNCAXTVLEOJEQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N=NC2=C(C=C(C=C2)N)N)N.C(=O)O

Origin of Product

United States

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